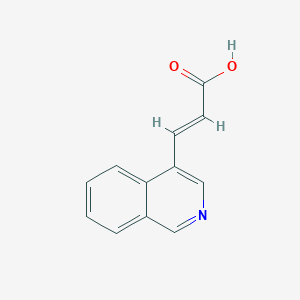

3-(Isoquinolin-4-yl)prop-2-enoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-isoquinolin-4-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYIJIGCUZLGRC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=NC=C2/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isoquinolin 4 Yl Prop 2 Enoic Acid and Analogues

Classical Approaches for Isoquinoline (B145761) Moiety Construction

Traditional methods for isoquinoline synthesis have been established for over a century and remain valuable tools in organic synthesis. These reactions typically involve the intramolecular cyclization of acyclic precursors under acidic conditions.

Bischler-Napieralski Cyclization and Its Modern Adaptations

The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction involves the intramolecular electrophilic aromatic substitution and cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.orgjk-sci.com

The reaction is conducted in refluxing acidic conditions and requires a strong dehydrating agent. wikipedia.orgnrochemistry.com Commonly used reagents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgnrochemistry.comjk-sci.com The reaction's success is often dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the rate of cyclization. nrochemistry.comjk-sci.com For substrates that lack these activating groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are typically required. jk-sci.com

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more reactive nitrilium ion intermediate. wikipedia.orgnrochemistry.com The prevailing mechanism is thought to be influenced by the specific reaction conditions. wikipedia.orgnrochemistry.com

Modern adaptations have focused on developing milder reaction conditions. A notable advancement involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. nih.gov This modified procedure allows for low-temperature amide activation followed by cyclodehydration upon warming, providing the desired products in short reaction times and often in high yields. nih.gov

| Dehydrating Agent | Typical Conditions | Substrate Type |

| Phosphoryl chloride (POCl₃) | Reflux in an inert solvent (e.g., toluene, acetonitrile) | Activated β-arylethylamides |

| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃ for unactivated systems | Unactivated β-arylethylamides |

| Polyphosphoric acid (PPA) | High temperatures (100-200 °C) | β-arylethylamides |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Low temperature (-78 °C to rt) with a base (e.g., 2-chloropyridine) | Activated and unactivated β-arylethylamides |

Pictet-Spengler Condensation: Scope and Limitations

The Pictet-Spengler reaction, discovered in 1911, is another fundamental method for constructing the isoquinoline skeleton, specifically leading to tetrahydroisoquinolines. aalto.fiarkat-usa.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. researchgate.net The resulting tetrahydroisoquinolines can then be aromatized to furnish the isoquinoline core.

This method is exceptionally versatile and has been widely applied in the total synthesis of complex isoquinoline and indole alkaloids. aalto.firesearchgate.netnih.gov The scope of the reaction is broad, accommodating a wide variety of amine and carbonyl substrates. nih.gov However, a significant limitation of the classical approach for synthesizing fully aromatic isoquinolines is the necessity of a separate, often harsh, oxidation step to convert the initial tetrahydroisoquinoline product.

Furthermore, while the Pictet-Spengler reaction has seen extensive development in asymmetric catalysis to produce chiral tetrahydroisoquinolines, achieving direct enantioselective synthesis of the aromatic isoquinoline ring remains a considerable challenge. aalto.fiarkat-usa.org Regioselectivity can also be an issue with unsymmetrically substituted β-arylethylamines. Despite these limitations, the reaction's efficiency and reliability have cemented its importance in heterocyclic synthesis. aalto.fi

| Amine Substrate | Carbonyl Substrate | Acid Catalyst | Product Type |

| Dopamine | Formaldehyde | Hydrochloric Acid | Tetrahydroisoquinoline |

| Tryptamine | Various Aldehydes | Trifluoroacetic Acid | Tetrahydro-β-carboline |

| β-phenethylamine | Acetaldehyde | Sulfuric Acid | 1-methyl-tetrahydroisoquinoline |

| 3,4-dimethoxyphenethylamine | Glyoxylic acid | Formic Acid | Tetrahydroisoquinoline-1-carboxylic acid |

Pomeranz-Fritsch Synthesis of Isoquinolines

The Pomeranz-Fritsch reaction, also known as the Pomeranz-Fritsch cyclization, provides a direct route to isoquinolines. wikipedia.org This acid-catalyzed synthesis was independently described by Cäsar Pomeranz and Paul Fritsch in 1893. thermofisher.com The reaction proceeds in two stages: first, the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which is a type of Schiff base. wikipedia.orgchemistry-reaction.comquimicaorganica.org In the second stage, this intermediate undergoes an acid-catalyzed cyclization with the elimination of two molecules of alcohol to yield the aromatic isoquinoline ring. wikipedia.orgchemistry-reaction.com

Concentrated sulfuric acid is the classical acid catalyst, though Lewis acids like trifluoroacetic anhydride have also been employed. wikipedia.orgthermofisher.com A key advantage of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that are not easily accessible through other classical methods. organicreactions.org

However, the yields of the Pomeranz-Fritsch reaction can be highly variable. organicreactions.org Several modifications have been developed to improve its scope and efficiency. The Schlittler-Müller modification, for instance, uses a substituted benzylamine and glyoxal hemiacetal to produce C1-substituted isoquinolines. thermofisher.com The Bobbitt modification involves hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization to generate tetrahydroisoquinolines. thermofisher.com

| Reaction Name | Key Reactants | Key Intermediate | Product |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Benzalaminoacetal (Schiff base) | Isoquinoline |

| Schlittler-Müller Modification | Substituted benzylamine, Glyoxal hemiacetal | - | C1-substituted isoquinoline |

| Bobbitt Modification | Benzaldehyde, 2,2-dialkoxyethylamine | N-benzyl-2,2-dialkoxyethylamine (after hydrogenation) | Tetrahydroisoquinoline |

Modern Transition Metal-Catalyzed Syntheses

In recent decades, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These modern methods offer high efficiency, mild reaction conditions, and excellent functional group tolerance, overcoming many of the limitations of classical approaches.

Palladium-Catalyzed Cross-Coupling Strategies for Isoquinoline Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgmdpi.com These reactions have been ingeniously applied to the de novo synthesis of the isoquinoline ring system.

One prominent strategy is the Larock isoquinoline synthesis, which involves the palladium-catalyzed cyclization and cross-coupling cascade of N-tert-butyl-o-(1-alkynyl)benzaldimines with various electrophiles. acs.org This method allows for the efficient construction of 3,4-disubstituted isoquinolines in a single step. acs.org Recently, an asymmetric variant of this reaction has been developed, enabling the synthesis of axially chiral isoquinolines with high enantioselectivity. acs.org

Another approach utilizes a one-pot, palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization sequence. nih.gov This method allows for the direct synthesis of 3-methylisoquinoline derivatives from benzylamines and allyl acetate. nih.gov The widespread use of palladium catalysis stems from its mild reaction conditions and tolerance for a diverse array of functional groups, making it highly valuable in the synthesis of complex molecules. nobelprize.org

| Reaction Type | Palladium Catalyst System | Substrates | Product |

| Larock Synthesis | Pd(OAc)₂ / Ligand (e.g., Walphos) | o-(1-alkynyl)benzaldimine, Aryl triflate | 3,4-Disubstituted isoquinoline |

| Tandem C-H Allylation | Pd(OAc)₂ | Benzylamine, Allyl acetate | 3-Methylisoquinoline |

| Coupling/Cyclization | PdCl₂(PPh₃)₂ / CuI | o-iodobenzaldehyde imine, Terminal alkyne | Substituted isoquinoline |

Copper-Mediated Cyclization and Annulation Reactions in Isoquinoline Synthesis

Copper catalysis has also emerged as a valuable tool for isoquinoline synthesis, often used for key cyclization or annulation steps. In many synthetic sequences, copper catalysts are used in concert with palladium catalysts. For example, a palladium-catalyzed coupling of a terminal acetylene with an o-iodobenzaldehyde imine can be followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate to furnish the isoquinoline product in excellent yield. acs.org

Copper can also catalyze multicomponent reactions to build the isoquinoline scaffold. researchgate.net Furthermore, copper-catalyzed cascade reactions have been developed to synthesize more complex, fused heterocyclic systems. For example, a cascade involving condensation, Mannich-type addition, oxidation, and cyclization between tetrahydroisoquinolines, aldehydes, and terminal alkynes can produce pyrrolo[2,1-a]isoquinolines. acs.org These methods highlight the utility of copper in facilitating complex bond formations under relatively mild conditions. nih.gov

| Reaction Type | Copper Catalyst | Key Transformation | Product Type |

| Iminoalkyne Cyclization | CuI | Intramolecular cyclization of an iminoalkyne | Substituted isoquinoline |

| Cascade Reaction | CuBr | Condensation/Addition/Oxidation/Cyclization | Pyrrolo[2,1-a]isoquinoline |

| Dual Cyclization | Cu(OTf)₂ | Lewis acid accelerated addition and C-N coupling | Quinindoline |

Ruthenium-Catalyzed C-H Activation and Functionalization Approaches

Ruthenium catalysis has emerged as a powerful tool for the construction of isoquinoline and isoquinolone scaffolds through C-H activation and annulation. organic-chemistry.orgresearchgate.netnih.gov This strategy often involves the reaction of a substituted aromatic compound bearing a directing group with an alkyne. The directing group, typically a nitrogen-containing functionality, positions the ruthenium catalyst to selectively activate a C-H bond, leading to the formation of a ruthenacycle intermediate. Subsequent insertion of the alkyne and reductive elimination affords the desired isoquinoline derivative.

A notable example is the Ru(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides, which provides isoquinolines without the need for an external oxidant. organic-chemistry.org In this process, the free amine acts as the directing group for the ruthenium-catalyzed C-H activation. organic-chemistry.org Another approach involves the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes in the presence of an oxidant like Cu(OAc)₂·H₂O. nih.gov This reaction demonstrates broad substrate scope, accommodating both symmetrical and unsymmetrical alkynes with high regioselectivity. nih.gov

| Catalyst System | Reactants | Key Features |

| Ru(II) | Primary benzylamines, Sulfoxonium ylides | Oxidant-free, free amine as directing group organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O | N-quinolin-8-yl-benzamides, Alkynes | Bidentate directing group, high regioselectivity nih.gov |

Nickel-Catalyzed Annulation Protocols for Isoquinoline Scaffolds

Nickel-catalyzed reactions have provided efficient and cost-effective methods for the synthesis of isoquinoline derivatives. A prominent strategy is the nickel-catalyzed annulation of 2-haloaldimines with alkynes. researchgate.net This approach allows for the synthesis of 3,4-disubstituted and 3-substituted isoquinolines at room temperature. researchgate.net

The use of an air-stable and inexpensive Ni(dppe)Cl₂ precatalyst, in conjunction with an additive like Et₃N, has been shown to produce high yields of the desired isoquinoline products. researchgate.net A significant advantage of this methodology is its application in one-pot, three-component reactions starting from readily available 2-halobenzaldehydes, tert-butyl amine, and alkynes. researchgate.net These reactions exhibit complete regioselectivity and a broad substrate scope, making them highly practical for the synthesis of a variety of isoquinoline analogues. researchgate.net

| Catalyst System | Reactants | Key Features |

| Ni(dppe)Cl₂ / Et₃N | 2-haloaldimines, Alkynes | Room temperature reaction, high regioselectivity researchgate.net |

| Ni(dppe)Cl₂ / Et₃N | 2-halobenzaldehydes, tert-butyl amine, Alkynes | One-pot, three-component synthesis researchgate.net |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This approach is highly atom-economical and offers a streamlined pathway to diverse chemical structures, including isoquinoline derivatives.

Catalyst-Free Multicomponent Syntheses of Isoquinoline Derivatives

The development of catalyst-free multicomponent reactions for the synthesis of isoquinolines represents a significant advancement in green and sustainable chemistry. nih.govresearcher.life These reactions often proceed through a cascade of events, forming multiple bonds in a single operation without the need for a metallic or non-metallic catalyst. nih.gov

One such strategy involves a one-pot, base-mediated, four-component reaction to afford coumarin-fused pyrrolo[2,1-a]isoquinolines. nih.gov This reaction proceeds via a cycloaddition of isoquinoline with an o-hydroxybenzaldehyde in nitromethane, followed by lactonization with ethyl bromoacetate. nih.gov Another example is the synthesis of tetrahydroquinolinyl isoquinoline derivatives through a multicomponent reaction strategy involving an acetophenone derivative, dimethoxyethanamine, and a 4-nitrophenylazide under acidic conditions in a modified Pomeranz–Fritsch reaction. nih.gov

Synergistic Catalytic Systems in Multicomponent Reactions

The use of synergistic or dual catalytic systems in multicomponent reactions can enable transformations that are not possible with a single catalyst. A bimetallic relay catalytic strategy has been reported for the construction of 3-aryl substituted isoquinoline derivatives. nih.gov This process involves the Ag(I)-catalyzed electrophilic cyclization of a benzaldoxime to generate an iminium ion intermediate. Subsequently, a Rh(III) catalyst facilitates the C-H functionalization of this intermediate with a sulfoxonium ylide, forming a rhodacycle intermediate which then undergoes reductive elimination to yield the final product. nih.gov

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. These approaches focus on the use of benign solvents, energy-efficient reaction conditions, and the reduction of waste.

Ultrasound-Promoted Methodologies for Isoquinoline Derivatives

Ultrasound irradiation has emerged as a valuable tool in green chemistry for promoting organic reactions. nih.govnih.govresearchgate.net The application of ultrasound can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov

Ultrasound-assisted synthesis has been successfully applied to the preparation of various quinoline (B57606) and isoquinoline derivatives. nih.govresearchgate.net For instance, a catalyst-free, multi-component protocol for the synthesis of dihydroquinolines from malononitrile, 2-naphthol or resorcinol, various aldehydes, and ammonium acetate has been developed in an aqueous medium under ultrasound irradiation. nih.gov This method provides high yields of the desired products in a short reaction time. nih.gov The beneficial effects of ultrasound in heterogeneous systems are often attributed to the acceleration of dissolution and improved mass transfer. nih.gov

Application of Environmentally Benign Solvents (e.g., PEG-400, Water)

The use of environmentally benign solvents is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. Polyethylene (B3416737) glycol (PEG-400) and water have emerged as promising alternative solvents for the synthesis of isoquinoline derivatives and related compounds.

PEG-400 is a non-toxic, biodegradable, and recyclable solvent that can also act as a catalyst in some reactions. niscpr.res.inbasf.com Its thermal stability and ability to dissolve a wide range of organic compounds make it a versatile medium for organic synthesis. researchgate.net For instance, a ruthenium(II)/PEG-400 catalytic system has been developed for the synthesis of 1-phenyl isoquinoline derivatives, showcasing high yields and the recyclability of the catalytic medium. niscpr.res.inajgreenchem.com This method is noted for its simple extraction procedure and wide substrate scope. niscpr.res.in Microwave-assisted synthesis of isoquinolines and isoquinolinones has also been successfully carried out in PEG-400, offering high yields in short reaction times. nih.gov The Knoevenagel condensation, a key reaction for the formation of carbon-carbon double bonds, has been efficiently conducted in PEG-400, often under catalyst-free or mild catalytic conditions. researchgate.netniscpr.res.incnmhg.com

Water is another green solvent that offers significant environmental and economic advantages. tandfonline.com While the synthesis of complex heterocyclic systems like isoquinolines directly in water can be challenging due to solubility issues, related and crucial reactions for building blocks are well-established in aqueous media. The Wittig reaction, for example, which can be used to form the prop-2-enoic acid side chain, has been successfully performed in water. sciepub.comacs.org The reaction of various aldehydes with stabilized ylides in aqueous sodium bicarbonate has been shown to produce α,β-unsaturated esters in high yields and with high E-selectivity. acs.org This approach can be adapted for the synthesis of 3-arylprop-2-enoic acids from benzaldehydes in a one-pot olefination-hydrolysis sequence. researchgate.netresearchgate.net

Table 1: Examples of Reactions in Environmentally Benign Solvents

| Reaction Type | Solvent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoquinoline Synthesis | PEG-400 | [Ru(p-cymene)Cl2]2, Cu(OAc)2, AgSbF6 | 1-Phenyl Isoquinoline Derivatives | High | niscpr.res.inajgreenchem.com |

| Isoquinoline Synthesis | PEG-400 | Ruthenium catalyst, Microwave | Isoquinolines/Isoquinolinones | 62-92 | nih.gov |

| Knoevenagel Condensation | PEG-400 | L-proline | E-isomers of condensation products | High | cnmhg.com |

| Knoevenagel Condensation | PEG-400 | Microwave irradiation | Chromonylidene nitriles | Excellent | niscpr.res.in |

| Wittig Reaction | Water | NaHCO3 | α,β-Unsaturated esters | 80-98 | acs.org |

| Wittig-Hydrolysis | 10% aq. NaOH | Heat | 3-Arylprop-2-enoic acids | 74-96 | researchgate.netresearchgate.net |

Considerations for Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing waste. This is a critical consideration in the synthesis of complex molecules like 3-(isoquinolin-4-yl)prop-2-enoic acid to ensure sustainability and cost-effectiveness.

Table 2: Principles of Atom Economy in Synthesis

| Principle | Description | Relevance to Isoquinoline Synthesis |

|---|---|---|

| Maximize Atom Incorporation | Design reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Favoring addition and annulation reactions over multi-step sequences with protecting groups. |

| Use of Catalysts | Employ catalytic reagents in small amounts instead of stoichiometric reagents. | Ruthenium-catalyzed C-H activation avoids stoichiometric oxidants and pre-activation steps. niscpr.res.innih.gov |

| Minimize Byproducts | Choose reaction pathways that generate minimal or no byproducts. | Domino and tandem reactions that form multiple bonds in a single operation are highly efficient. nih.gov |

| High-Yielding Reactions | Optimize reaction conditions to achieve high chemical yields of the desired product. | Microwave-assisted synthesis in green solvents often leads to improved yields and shorter reaction times. nih.gov |

Chiral Synthesis and Enantioselective Approaches

The synthesis of chiral molecules with high enantiomeric purity is of paramount importance, particularly in the development of pharmaceuticals. Various asymmetric strategies have been developed for the synthesis of chiral isoquinoline derivatives.

Asymmetric Catalysis in the Formation of the Isoquinoline Core

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. mdpi.com This is a highly efficient and atom-economical approach to chiral synthesis. mdpi.com Several catalytic asymmetric methods have been applied to the synthesis of the isoquinoline core and its derivatives. nih.govresearchgate.net

One notable example is the rhodium(III)-catalyzed atroposelective C-H selenylation of 1-aryl isoquinolines. This reaction, employing a chiral SCpRh(III) complex, provides access to axially chiral 1-aryl isoquinoline selenides with high yields and excellent enantioselectivity (up to 96% ee). nih.gov Asymmetric hydrogenation and transfer hydrogenation of imines, enamines, and the isoquinoline ring itself, using chiral rhodium, ruthenium, and iridium catalysts, are powerful methods for producing chiral tetrahydroisoquinolines with high enantiomeric excess. mdpi.com

Table 3: Examples of Asymmetric Catalysis in Isoquinoline Synthesis

| Reaction Type | Catalyst System | Product Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Atroposelective C-H Selenylation | Chiral SCpRh(III) complex | Axially chiral 1-aryl isoquinoline selenides | up to 95 | up to 96 | nih.gov |

| Asymmetric Hydrogenation | Chiral titanocene complex | 6,7-Methoxy-1-phenyl-THIQ | 82 | 98 | mdpi.com |

| Asymmetric Transfer Hydrogenation | Rhodium/diamine complex | Tetrahydroisoquinolines | up to 96 | up to 99 | mdpi.com |

Chiral Auxiliary-Mediated Syntheses of Isoquinoline Derivatives

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This is a well-established strategy in asymmetric synthesis. nih.gov

Alanine derivatives have been successfully employed as chiral auxiliaries in the synthesis of chiral 1-substituted isoquinoline derivatives. researchgate.net This approach has led to the synthesis of complex isoquinoline alkaloids with good yields and high stereoselectivity. researchgate.net Another widely used chiral auxiliary is Ellman's auxiliary, (R)- or (S)-tert-butylsulfinamide. It has been effectively used for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net The addition of Grignard reagents to chiral N-sulfinyl imines derived from the auxiliary proceeds with high diastereoselectivity, allowing for the synthesis of the desired alkaloids in good yields. researchgate.net

Table 4: Chiral Auxiliary-Mediated Synthesis of Isoquinoline Derivatives

| Chiral Auxiliary | Reaction Type | Product Type | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Alanine derivatives | Reaction with isoquinoline precursors | Chiral 1-substituted isoquinoline derivatives | Good | High | researchgate.net |

| tert-Butylsulfinamide (Ellman's auxiliary) | Grignard addition to N-sulfinyl imines | 1-Benzyl tetrahydroisoquinoline alkaloids | 86-95 | High | researchgate.net |

| Chiral oxazolidine | Addition to dihydroisoquinoline | (-)-Oxoxylopinine | - | - | nih.gov |

Orthogonal Synthesis from Specific Precursors

Orthogonal synthesis refers to the selective reaction of functional groups in a molecule, allowing for the construction of complex structures in a controlled manner. This strategy has been applied to the synthesis of isoquinolines from specific precursors, enabling the formation of diverse derivatives.

One such approach utilizes α-azido carbonyl compounds bearing a 2-alkenylaryl moiety. These precursors can undergo a 6π-electrocyclization of in situ generated N-H imine intermediates to form the isoquinoline ring. organic-chemistry.org By carefully choosing the reaction conditions, this pathway can be favored over a competing intramolecular azide-alkene cycloaddition that leads to isoindoles. organic-chemistry.org Another orthogonal strategy involves the reaction of N-acyl enamides with benzyne. This sequence proceeds via a [4+2] cycloaddition followed by dehydrative aromatization to afford isoquinolines in good to excellent yields. organic-chemistry.org This method is tolerant of a wide range of functional groups and has been used in the total synthesis of the isoquinoline alkaloid papaverine. organic-chemistry.org

Table 5: Orthogonal Synthesis of Isoquinoline Derivatives

| Precursor | Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Azido carbonyl compounds | 6π-Electrocyclization | K2CO3, EtOH in DMI, then heat in toluene | Isoquinoline derivatives | - | organic-chemistry.org |

| N-Acyl enamides | Aryne annulation ([4+2] cycloaddition) | Silyl aryl triflates, TBAT, THF | Isoquinoline derivatives | up to 87 | organic-chemistry.org |

Direct Reaction of Benzaldehydes to 3-Arylprop-2-enoic Acids

A particularly attractive approach is the one-pot Wittig olefination-hydrolysis reaction carried out in an aqueous medium. researchgate.netscirp.org In this procedure, a benzaldehyde is reacted with an alkoxycarbonylmethylidenetriphenylphosphorane in aqueous sodium hydroxide. The initially formed cinnamate ester is hydrolyzed in situ to the corresponding 3-arylprop-2-enoic acid. researchgate.netscirp.org This method avoids the use of organic solvents and often allows for simple isolation of the product by filtration after acidification. scirp.org The reaction is applicable to a wide range of substituted benzaldehydes, providing the corresponding cinnamic acids in good to excellent yields. researchgate.netscirp.org

Table 6: Direct Synthesis of 3-Arylprop-2-enoic Acids from Benzaldehydes

| Benzaldehyde Derivative | Ylide | Conditions | Product (3-Arylprop-2-enoic Acid) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethoxycarbonylmethylidenetriphenylphosphorane | aq. NaOH, 75°C, 23h | (E)-Cinnamic acid | - | scirp.org |

| 4-Hydroxybenzaldehyde | Ethoxymethylidenetriphenylphosphorane | 10% aq. NaOH | p-Coumaric acid | 74 | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | Ethoxymethylidenetriphenylphosphorane | 10% aq. NaOH | 3,4-Dimethoxycinnamic acid | 96 | researchgate.net |

| 9-Anthraldehyde | Ethoxycarbonylmethylidenetriphenylphosphorane | aq. NaOH | 3-(9-Anthranyl)propenoic acid | 85 | scirp.org |

| 2-Thiophenecarboxaldehyde | Ethoxycarbonylmethylidenetriphenylphosphorane | aq. NaOH | (E)-3-(Thien-2-yl)acrylic acid | - | researchgate.net |

Chemical Reactivity and Derivatization Strategies

Reactions of the α,β-Unsaturated Carboxylic Acid Moiety

The acrylic acid portion of the molecule, characterized by a carboxylic acid group in conjugation with a carbon-carbon double bond, is susceptible to a variety of chemical transformations.

Esterification and Amidation Pathways

The carboxylic acid group can be readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Similarly, amidation involves the reaction with a primary or secondary amine, often facilitated by peptide coupling reagents to form a stable amide bond. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

Table 1: Examples of Esterification and Amidation Reactions This table presents hypothetical reaction examples based on standard chemical principles.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Esterification | 3-(Isoquinolin-4-yl)prop-2-enoic acid | Methanol | H₂SO₄ (catalytic) | Methyl 3-(isoquinolin-4-yl)prop-2-enoate |

| Amidation | This compound | Benzylamine | DCC, HOBt | N-Benzyl-3-(isoquinolin-4-yl)prop-2-enamide |

Michael Additions and Aza-Michael Reactions

The electron-withdrawing nature of the isoquinoline (B145761) ring and the carboxylic acid group makes the carbon-carbon double bond an excellent Michael acceptor. This allows for 1,4-conjugate addition reactions with a variety of soft nucleophiles, such as enolates, organocuprates, and thiols. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. youtube.comyoutube.com

The aza-Michael reaction is a specific variant where a nitrogen-based nucleophile, such as a primary or secondary amine, adds across the double bond. nih.govmdpi.com This reaction is a powerful tool for introducing nitrogen-containing functionalities. mdpi.com The reaction can often be performed under mild conditions and is a key strategy for synthesizing β-amino acid derivatives. mdpi.commdpi.com The reversibility of the aza-Michael reaction can also be a factor in process optimization. raco.cat

Table 2: Representative Michael and Aza-Michael Addition Reactions This table presents hypothetical reaction examples based on established reactivity patterns.

| Reaction Type | Reactant 1 | Nucleophile (Michael Donor) | Product |

| Michael Addition | This compound | Diethyl malonate | 3-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-3-(isoquinolin-4-yl)propanoic acid |

| Aza-Michael Addition | This compound | Piperidine | 3-(Isoquinolin-4-yl)-3-(piperidin-1-yl)propanoic acid |

Cycloaddition Reactions (e.g., Diels-Alder)

The activated double bond in this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. organic-chemistry.org The rate and selectivity of the Diels-Alder reaction are significantly influenced by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com The presence of the electron-withdrawing carboxylic acid and isoquinoline groups enhances the dienophilic character of the double bond, facilitating reactions with electron-rich dienes. organic-chemistry.orgrsc.org This strategy provides a robust method for constructing complex polycyclic structures containing the isoquinoline scaffold.

Catalytic Hydrogenation and Reduction Pathways

The α,β-unsaturated system and the isoquinoline ring are both susceptible to reduction. Catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the carbon-carbon double bond to yield 3-(isoquinolin-4-yl)propanoic acid. Under more forcing conditions (higher pressure and temperature), the isoquinoline ring can also be reduced to a tetrahydroisoquinoline derivative. rsc.org Alternatively, selective reduction of the carboxylic acid group can be achieved using specific reducing agents, while preserving the double bond and the aromatic ring.

Reactions Involving the Isoquinoline Nitrogen

The lone pair of electrons on the isoquinoline nitrogen atom imparts basic and nucleophilic character, allowing for reactions at this position.

N-Alkylation and N-Acylation Reactions

The isoquinoline nitrogen can be readily alkylated or acylated. N-alkylation involves the reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a quaternary isoquinolinium salt. This transformation modifies the electronic properties of the isoquinoline ring, making it more electron-deficient. Similarly, N-acylation can be achieved by reacting the compound with an acyl halide or anhydride, which would also result in the formation of a positively charged isoquinolinium species. These reactions are useful for altering the solubility and biological profile of the parent compound. juniperpublishers.com

Table 3: N-Alkylation of the Isoquinoline Ring This table presents a hypothetical reaction example based on the known reactivity of isoquinoline.

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Methyl Iodide | Acetonitrile | 4-(2-Carboxyvinyl)-2-methylisoquinolin-2-ium iodide |

Transformations at the Isoquinoline Core

The isoquinoline ring system is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of this core is dictated by the interplay between the electron-rich benzene portion and the electron-deficient pyridine portion.

In the isoquinoline nucleus, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic aromatic substitution (EAS) reactions occur preferentially on the electron-rich benzene ring. gcwgandhinagar.comimperial.ac.uk The primary sites for substitution are the C-5 and C-8 positions, which are ortho and para to the fused pyridine ring, respectively. uop.edu.pkshahucollegelatur.org.in

The directing effect of the prop-2-enoic acid substituent at the C-4 position must also be considered. As an electron-withdrawing group, it will further deactivate the pyridine ring but will have a less pronounced effect on the benzenoid ring. Therefore, standard electrophilic substitution reactions on this compound are expected to yield a mixture of 5- and 8-substituted products.

Table of Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-(5-Nitroisoquinolin-4-yl)prop-2-enoic acid and 3-(8-Nitroisoquinolin-4-yl)prop-2-enoic acid |

| Halogenation | Br₂ / AlCl₃ | 3-(5-Bromoisoquinolin-4-yl)prop-2-enoic acid |

In contrast to electrophilic substitution, nucleophilic substitution on the isoquinoline ring occurs on the electron-deficient pyridine ring. The most reactive position for nucleophilic attack is C-1. gcwgandhinagar.comuop.edu.pkquimicaorganica.org If the C-1 position is blocked, substitution can occur at C-3. uop.edu.pk

For nucleophilic substitution to proceed, a good leaving group, such as a halide, is typically required. Therefore, a halogenated derivative of this compound, for example, 3-(1-chloroisoquinolin-4-yl)prop-2-enoic acid, would be a suitable substrate. Such compounds are expected to react readily with a variety of nucleophiles at the C-1 position.

Examples of Potential Nucleophilic Substitution Reactions on a C-1 Halogenated Derivative:

| Nucleophile | Reagent Example | Potential Product at C-1 |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | Methoxy |

| Amine | Ammonia (NH₃) | Amino |

The stable aromatic isoquinoline ring is generally resistant to ring-opening reactions. However, under specific conditions, the heterocyclic ring can be cleaved. Vigorous oxidation of isoquinoline, for instance with alkaline potassium permanganate, can lead to cleavage of the pyridine ring to yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. pharmaguideline.com

A more subtle approach to ring modification involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been observed in the reaction of 3-bromoisoquinoline with sodium amide, where the initial nucleophilic addition is followed by ring opening and subsequent recyclization to form a different heterocyclic system. iust.ac.ir While not a direct ring-opening in the sense of degradation, this strategy allows for the reconstruction of the heterocyclic core, providing a route to novel isomers or related ring systems. Applying such a strategy to a suitably substituted derivative of this compound could lead to complex molecular rearrangements.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov Halogenated derivatives of this compound are excellent candidates for these transformations, allowing for the introduction of a wide variety of substituents onto the isoquinoline core.

Common cross-coupling reactions that could be applied include:

Suzuki Coupling: Reaction of a bromo- or iodo-substituted isoquinoline derivative with an organoboron compound (e.g., arylboronic acid) to form a new C-C bond. nobelprize.org

Heck Coupling: Reaction with an alkene to introduce a new vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling cascade, further illustrates the power of these methods in building substituted isoquinoline systems. acs.org By first preparing a bromo- or iodo-substituted this compound at either the benzenoid (e.g., C-5 or C-8) or heterocyclic (e.g., C-1) positions, a diverse array of derivatives can be accessed.

Table of Potential Cross-Coupling Reactions on a Halogenated Derivative:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Isoquinoline-Aryl |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Isoquinoline-Alkyne |

Computational and Theoretical Investigations

Conformational Analysis using Quantum Chemical Methods

DFT calculations are a mainstay of computational chemistry for their balance of accuracy and computational cost. For 3-(Isoquinolin-4-yl)prop-2-enoic acid, the primary conformational flexibility arises from the rotation around the single bonds connecting the isoquinoline (B145761) ring to the acrylic acid moiety and within the acrylic acid chain itself.

Based on studies of structurally related cinnamic acid derivatives, which also possess a prop-2-enoic acid group attached to an aromatic ring, it is anticipated that this compound would exhibit two primary planar conformers: s-cis and s-trans. These conformers are defined by the dihedral angle around the single bond connecting the carbonyl group and the vinyl group. DFT studies on cinnamic acid have shown that the relative stability of these conformers can be influenced by substitution and the solvent environment. For instance, in the gas phase, the s-cis isomer of cinnamic acid has been found to be slightly more stable than the s-trans conformer. However, the energy difference is typically small, suggesting that both conformers could be present at room temperature.

The orientation of the entire prop-2-enoic acid side chain with respect to the isoquinoline ring would also be a key factor. Steric hindrance between the hydrogens on the vinyl group and the adjacent ring protons would influence the preferred dihedral angle, likely favoring a near-planar arrangement to maximize π-conjugation between the aromatic system and the acrylic acid group.

Table 1: Predicted Stable Conformers of this compound based on Analogy with Cinnamic Acid Derivatives

| Conformer | Description | Predicted Relative Stability |

| s-cis | The carbonyl group and the vinyl double bond are on the same side of the connecting single bond. | Potentially the more stable conformer in the gas phase. |

| s-trans | The carbonyl group and the vinyl double bond are on opposite sides of the connecting single bond. | Close in energy to the s-cis conformer; may be favored in certain solvents. |

Note: The data in this table is predictive and based on computational studies of analogous compounds.

Intramolecular interactions play a crucial role in stabilizing specific conformations. In this compound, several such interactions are conceivable. An intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring, which would significantly stabilize a particular conformation. The strength of this interaction would depend on the geometry of the conformer.

DFT and Atoms in Molecules (AIM) theory are powerful tools for identifying and quantifying such interactions. AIM analysis can pinpoint bond critical points (BCPs) indicative of hydrogen bonding and other non-covalent interactions, and the electron density at these points correlates with the strength of the interaction. In similar molecules, the energy of such intramolecular hydrogen bonds can be in the range of 2-10 kcal/mol, providing a significant stabilizing force.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms.

For this compound, several reactions could be computationally investigated. For example, the addition of a nucleophile to the β-carbon of the acrylic acid moiety (a Michael addition) is a common reaction for α,β-unsaturated carbonyl compounds. DFT calculations could be used to locate the transition state for this reaction and determine the activation energy barrier. This would involve modeling the approach of the nucleophile and the subsequent bond formation and charge redistribution.

Computational studies on the sulfa-Michael addition to acrylic acid derivatives have shown that the activation energy is sensitive to the electronic nature of the substituents and the solvent. For this compound, the electron-withdrawing nature of the isoquinoline ring is expected to activate the double bond towards nucleophilic attack.

Many reactions involving molecules like this compound are catalyzed. For instance, the hydrogenation of the vinyl double bond or the isoquinoline ring can be achieved using transition metal catalysts. Computational modeling can be used to explore the mechanism of such catalytic reactions.

For example, a DFT study on the catalytic hydrogenation of isoquinolines could elucidate the binding of the substrate to the metal center, the oxidative addition of hydrogen, the migratory insertion of the double bond, and the reductive elimination of the product. Such studies can provide insights into the chemo- and stereoselectivity of the reaction. The calculations would involve modeling the catalyst, the substrate, and the solvent, and mapping out the energy profile of the entire catalytic cycle.

Advanced Electronic Structure Calculations

Beyond ground-state properties, advanced electronic structure calculations can predict the excited-state behavior of molecules, which is crucial for understanding their photochemistry and spectroscopic properties.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations could predict the energies and intensities of the π-π* and n-π* electronic transitions. The extended π-system, encompassing both the isoquinoline ring and the prop-2-enoic acid side chain, is expected to result in absorption bands in the UV-visible region.

Studies on isoquinoline and its derivatives have identified several low-lying excited states. The presence of the vinyl-substituted acrylic acid group is expected to red-shift these transitions compared to unsubstituted isoquinoline. Theoretical investigations on quinolinic-isoquinolinic derivatives connected by an ethenylic bridge have shown that the electronic properties and absorption spectra are highly dependent on the molecular planarity and the nature of substituents.

Furthermore, these calculations can provide information on the nature of the excited states, for instance, whether they involve charge transfer from the isoquinoline moiety to the acrylic acid group or vice versa. This information is critical for understanding the photophysical and photochemical properties of the molecule.

Table 2: Predicted Electronic Transitions for this compound based on Theoretical Studies of Related Compounds

| Transition Type | Description | Predicted Spectral Region |

| π-π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | UV-A / UV-B |

| n-π | Excitation of a non-bonding electron (e.g., from the nitrogen or oxygen atoms) to a π antibonding orbital. | UV-A / Visible |

Note: The data in this table is predictive and based on computational studies of analogous compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized over the electron-rich regions of the isoquinoline ring and the prop-2-enoic acid moiety, while the LUMO would be distributed over the electron-deficient areas. This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

| HOMO Energy | - | Indicates the electron-donating ability. |

| LUMO Energy | - | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and stability. |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. The map displays regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue).

For this compound, an ESP map would likely show a region of high negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the aromatic protons would likely exhibit a positive potential, making them potential sites for nucleophilic interaction.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational studies on solvent effects typically employ continuum solvation models or explicit solvent models to simulate the behavior of a molecule in different solvent environments.

Investigating the solvent effects on this compound would provide insights into how its structure and reactivity change in polar and non-polar media. For instance, in a polar solvent, the carboxylic acid group is likely to be deprotonated, which would alter the molecule's electronic properties and reactivity. The conformation of the prop-2-enoic acid side chain relative to the isoquinoline ring could also be influenced by the solvent, which in turn would affect its biological activity and chemical properties. Understanding these effects is crucial for applications in solution-phase reactions and for predicting its behavior in biological systems.

Role As a Synthetic Intermediate and Building Block

Precursor for Complex Polycyclic Heterocycles

The inherent reactivity of the isoquinoline (B145761) and propenoic acid moieties within 3-(Isoquinolin-4-yl)prop-2-enoic acid makes it an attractive precursor for the synthesis of intricate polycyclic heterocyclic systems. The extended π-system of the isoquinoline ring and the double bond of the acrylic acid chain can participate in various cyclization reactions to afford novel fused ring systems.

One potential transformation is the construction of benzo[c]phenanthridine alkaloids, a class of compounds known for their diverse biological activities. While direct synthesis from this compound is not extensively documented, analogous photocyclization reactions of similar stilbene-like precursors are well-established. Irradiation of derivatives of this compound could potentially induce an intramolecular cyclization, leading to the formation of the tetracyclic benzo[c]phenanthridine core. This strategy offers a convergent approach to this important class of alkaloids.

Furthermore, the diene-like character of the isoquinoline ring system and the dienophilic nature of the α,β-unsaturated acid functionality suggest the possibility of intramolecular Diels-Alder reactions . nih.govresearchgate.netnih.govacs.org Upon suitable activation or modification of the side chain, the propenoic acid moiety could react with the isoquinoline core to construct novel bridged or fused polycyclic structures. These aza-Diels-Alder reactions are powerful tools for the stereoselective synthesis of complex nitrogen-containing heterocycles. nih.govresearchgate.netnih.govacs.org

The synthesis of various aza-polycyclic aromatic hydrocarbons (aza-PAHs) could also be envisioned starting from this compound. Superelectrophilic cyclization of alkenyl-substituted N-heterocycles in strong acids has been shown to produce a variety of aza-polycyclic aromatic compounds. chemicalbook.com This suggests that under appropriate acidic conditions, the propenoic acid side chain could cyclize onto the isoquinoline ring system, leading to the formation of novel aza-PAHs with potentially interesting photophysical properties.

Scaffold for Novel Functional Materials

The unique electronic and structural features of the isoquinoline moiety make this compound a promising scaffold for the development of novel functional materials. Isoquinoline-containing compounds have been explored for applications in organic electronics, and the propenoic acid group provides a convenient handle for polymerization or incorporation into larger supramolecular assemblies. amerigoscientific.com

Derivatives of this compound could be utilized as monomers in the synthesis of conductive polymers . The extended conjugation of the isoquinoline ring can facilitate charge transport along the polymer backbone. Polymerization of appropriately functionalized monomers could lead to materials with interesting electronic properties for applications in sensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The nitrogen atom in the isoquinoline ring can also serve to tune the electronic properties of the resulting polymer.

Moreover, isoquinoline derivatives have been investigated as precursors for nitrogen-doped graphene nanoribbons . nih.govjst.go.jp The thermal cyclization and dehydrogenation of polybenzoquinoline precursors, which could potentially be synthesized from this compound derivatives, can lead to the formation of well-defined nitrogen-doped graphene nanostructures. These materials are of great interest for their potential applications in nanoelectronics and catalysis.

The chromophoric nature of the isoquinoline ring also suggests potential applications in the field of dye-sensitized solar cells (DSSCs) . researchgate.netmdpi.commdpi.comnih.govbohrium.com By modifying the structure to include appropriate anchoring groups and electron-donating or -accepting moieties, derivatives of this compound could function as organic dyes for sensitizing wide-bandgap semiconductors like TiO2. The isoquinoline core can act as an effective light-harvesting unit, and the propenoic acid can be modified to anchor the dye to the semiconductor surface.

Intermediate in the Total Synthesis of Natural Products and Alkaloids

The isoquinoline framework is a common structural motif in a vast array of naturally occurring alkaloids with significant biological activities. nih.gov this compound represents a valuable C-4 substituted isoquinoline building block that can be employed as an intermediate in the total synthesis of such complex natural products.

A prominent class of marine alkaloids that could potentially be synthesized from this intermediate are the lamellarins . nih.gov These compounds feature a complex polycyclic core that often includes a pyrrolo[2,1-a]isoquinoline scaffold. Synthetic strategies towards lamellarins frequently involve the construction of the pyrrole ring onto a pre-existing isoquinoline moiety. nih.govresearchgate.netacs.org The propenoic acid side chain in this compound could be chemically manipulated to introduce the necessary functionalities for the subsequent annulation of the pyrrole ring, thus providing a convergent route to these potent cytotoxic agents.

While a direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its structural similarity to key intermediates in published syntheses suggests its potential utility. For instance, the synthesis of various isoquinoline alkaloids often proceeds through intermediates that could be derived from the chemical transformation of the acrylic acid side chain.

Bioisosteric Modifications and Scaffold Hopping Methodologies

In the realm of medicinal chemistry, the modification of lead compounds to improve their pharmacological properties is a crucial step in the drug discovery process. This compound serves as an excellent template for applying strategies such as bioisosteric replacement and scaffold hopping to generate novel bioactive molecules. nih.govnih.govchemrxiv.orguchicago.edu

Bioisosteric replacement involves the substitution of a functional group with another group that has similar physical or chemical properties, with the aim of enhancing activity, selectivity, or pharmacokinetic parameters. nih.govcambridgemedchemconsulting.com The carboxylic acid moiety of this compound is a prime target for such modifications. For instance, replacing the carboxylic acid with a tetrazole ring, a well-known carboxylic acid bioisostere, can improve metabolic stability and oral bioavailability. cambridgemedchemconsulting.comresearchgate.netnih.gov This modification can alter the acidity and lipophilicity of the molecule while often maintaining the key interactions with the biological target.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid | Tetrazole | Improved metabolic stability, increased lipophilicity, enhanced oral bioavailability. cambridgemedchemconsulting.comresearchgate.netnih.gov |

| Carboxylic Acid | Acylsulfonamide | Modulation of acidity, potential for improved cell permeability. |

| Carboxylic Acid | Hydroxamic Acid | Altered metal chelation properties, potential for new biological activities. |

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a compound with a structurally different scaffold while preserving the key pharmacophoric features. nih.govnih.govchemrxiv.orguchicago.edu This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, reduced toxicity, or novel intellectual property. Starting from this compound, one could envision hopping from the isoquinoline scaffold to other heterocyclic systems like quinoline (B57606), quinazoline, or indole, while retaining the propenoic acid side chain or a bioisosteric equivalent. nih.gov This allows for the exploration of new chemical space and the identification of compounds with potentially superior drug-like properties.

| Original Scaffold | Hopped Scaffold | Rationale |

| Isoquinoline | Quinoline | Exploration of regioisomeric effects on biological activity. |

| Isoquinoline | Quinazoline | Introduction of an additional nitrogen atom to modulate hydrogen bonding capabilities and solubility. |

| Isoquinoline | Indole | Alteration of the core aromatic system to explore different binding interactions. |

Structure Activity Relationship Sar Methodologies in Isoquinoline Prop 2 Enoic Acid Systems

Design Principles for Rational Structural Modification

Rational drug design is a systematic approach to developing new medications based on an understanding of the biological target. numberanalytics.com For isoquinoline-based compounds, this process involves strategic modifications to the molecular scaffold to improve efficacy and selectivity. drugdesign.orgresearchgate.net

Key principles guiding the rational structural modification of isoquinoline (B145761) systems include:

Scaffold Hopping and Simplification: This involves replacing the central isoquinoline core with isosteric rings or simplifying complex structures to enhance synthetic accessibility and improve pharmacokinetic properties. researchgate.net

Substituent Modification: The introduction, removal, or alteration of functional groups at various positions on the isoquinoline ring and the prop-2-enoic acid side chain can significantly impact activity. For instance, adding lipophilic substituents can enhance binding to hydrophobic pockets within a target protein. nih.gov The presence of electron-donating groups, such as methoxy, can favor certain reaction steps like cyclization in synthesis. nih.gov

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability.

Conformational Restriction: Introducing conformational constraints, such as fusing rings, can lock the molecule into a bioactive conformation, thereby increasing its potency.

The goal of these modifications is to systematically probe the chemical space around the core structure to identify key interactions with the biological target and refine the pharmacophore. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. slideshare.net This approach is fundamental in predicting the activity of novel analogs and guiding further synthesis. nih.gov

For isoquinoline derivatives, QSAR models are developed by correlating physicochemical descriptors with biological activity, such as IC50 values. researchgate.net The process typically involves:

Data Set Compilation: A series of isoquinoline analogs with a range of biological activities is selected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be categorized as:

Electronic: Describing the distribution of electrons (e.g., Hammett constants).

Steric: Relating to the size and shape of the molecule (e.g., Taft parameters).

Hydrophobic: Pertaining to the molecule's lipophilicity (e.g., logP).

Topological: Describing molecular connectivity. japsonline.com

Model Development: Statistical methods like Multiple Linear Regression (MLR) are used to generate an equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques. japsonline.com

A recent QSAR study on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified a robust model based on 3-D-MoRSE and 2D-Ring count descriptors for inhibiting the AKR1C3 enzyme, which is relevant in prostate cancer. japsonline.comjapsonline.com Statistical validation of such models is crucial, with key parameters including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and external validation metrics (R²ext). japsonline.com

Table 1: Illustrative QSAR Model Statistical Parameters

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R² ext (External Validation R²) | Measures the predictive ability on an external test set. | > 0.6 |

Free-Wilson Analysis and Related Topographical Methods

Free-Wilson analysis is a QSAR method that assumes the biological activity of a molecule is the sum of the contributions of its individual substituents and a common core structure. slideshare.netslideshare.net Unlike Hansch analysis, it does not require physicochemical constants for the substituents. uniroma1.it

The core principles of the Free-Wilson method are:

Indicator Variables: The presence or absence of a particular substituent at a given position is represented by an indicator variable (typically 1 if present, 0 if absent). scribd.com

Mathematical Model: A linear equation is constructed where the biological activity is a function of these indicator variables and the average activity of the series. scribd.com

The general form of the Free-Wilson equation is: Biological Activity = μ + Σa_ij * X_ij Where:

a_ij is the activity contribution of the substituent i at position j.

X_ij is the indicator variable (1 if the substituent is present, 0 otherwise).

A modification by Fujita and Ban simplifies the calculation by relating all group contributions to a reference compound (typically the unsubstituted parent molecule). uniroma1.it This method is particularly useful when physicochemical properties of substituents are unknown or difficult to obtain. youtube.com

Table 2: Hypothetical Free-Wilson Analysis Data for Isoquinoline-Prop-2-enoic Acid Analogs

| Compound | R1 Substituent | R2 Substituent | Observed Activity (log 1/C) | Calculated Activity (log 1/C) |

|---|---|---|---|---|

| 1 | -H | -H | 4.50 | 4.52 |

| 2 | -Cl | -H | 5.10 | 5.08 |

| 3 | -H | -CH3 | 4.75 | 4.77 |

| 4 | -Cl | -CH3 | 5.35 | 5.33 |

Application of Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools for understanding how structural modifications affect the biological activity of compounds like 3-(Isoquinolin-4-yl)prop-2-enoic acid. These methods complement experimental SAR studies by providing insights at the atomic level. dntb.gov.ua

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Docking studies can rationalize the observed SAR and guide the design of new derivatives with improved binding. researchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors. nih.gov They generate 3D fields around aligned molecules to represent their steric and electrostatic properties, providing a more detailed picture of the structural requirements for activity. nih.gov

Pharmacophore Mapping: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired features.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding.

These computational approaches are integral to modern drug design, enabling the rapid evaluation of virtual compounds and prioritizing synthetic efforts towards the most promising candidates. nih.govnih.gov

Future Research Directions and Challenges

Development of Highly Stereoselective and Chemo-Selective Synthetic Routes

A significant challenge in the synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid is the precise control over stereochemistry and chemoselectivity. The prop-2-enoic acid moiety contains a double bond, which can exist as either the (E)- or (Z)-isomer. The biological activity of such compounds is often dependent on the geometry of this double bond, necessitating synthetic routes that can selectively produce one isomer over the other.

Future research will likely focus on the development of novel stereoselective methods to install the acrylic acid side chain onto the isoquinoline (B145761) core. This could involve the use of stereospecific cross-coupling reactions, such as the Heck reaction, with optimized catalyst and ligand systems that favor the formation of the desired isomer. Furthermore, asymmetric hydrogenation or transfer hydrogenation of a corresponding alkyne precursor could provide a route to the desired stereoisomer of the alkene, as well as potentially introducing chirality into the molecule if desired. The asymmetric synthesis of isoquinoline alkaloids is a well-established field, and the principles from this area could be adapted to the synthesis of chiral derivatives of this compound.

Chemoselectivity is another critical aspect, particularly when dealing with multifunctional isoquinoline precursors. The development of synthetic methods that can selectively functionalize the C4 position of the isoquinoline ring without affecting other reactive sites is paramount. This will require the exploration of directing groups and catalyst systems that can achieve high regioselectivity in C-H functionalization reactions. For instance, solvent-dependent chemoselective synthesis has been demonstrated for isoquinolinone derivatives, suggesting that reaction conditions can be tuned to favor substitution at specific positions.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Optimization

Beyond retrosynthesis, machine learning algorithms can be employed to optimize reaction conditions. By analyzing large datasets of experimental results, ML models can predict the optimal catalyst, solvent, temperature, and other parameters to maximize the yield and selectivity of a particular reaction. This data-driven approach can significantly reduce the time and resources required for empirical optimization. For the synthesis of this compound, this could be particularly beneficial for fine-tuning the conditions of complex cross-coupling or C-H activation steps.

However, a significant challenge in applying AI and ML to chemical synthesis is the availability of high-quality, structured data. The development of standardized reaction databases and the integration of automated synthesis platforms will be crucial for the successful implementation of these technologies.

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be a key driver of innovation in the synthesis of this compound. While palladium-catalyzed cross-coupling reactions are commonly used for the formation of carbon-carbon bonds, there is a growing interest in exploring alternative, more sustainable, and cost-effective catalysts based on earth-abundant metals like copper, nickel, and iron.

Recent advances in catalysis have demonstrated the potential of various transition metals for the synthesis of isoquinoline and quinoline (B57606) derivatives. For instance, ruthenium(II) and rhodium(III) complexes have been shown to be effective catalysts for C-H activation and annulation reactions to form the isoquinoline core. For the introduction of the prop-2-enoic acid side chain, novel catalysts for reactions such as the Heck coupling could offer improved efficiency and selectivity. The development of phosphine-free palladium catalysts and the use of water as a solvent are also promising avenues for greener catalytic processes.

Furthermore, the exploration of photocatalysis and electrocatalysis offers new possibilities for activating molecules under mild conditions. These methods can provide alternative reaction pathways that are not accessible through traditional thermal catalysis, potentially leading to more efficient and selective syntheses.

Sustainable and Scalable Production Methodologies for Industrial Applications

For any synthetic route to be industrially viable, it must be both sustainable and scalable. This presents a significant challenge for the production of complex molecules like this compound. Future research will need to focus on developing "green" synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

The principles of green chemistry will be central to this effort. This includes the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG), or even solvent-free reaction conditions. The development of reusable catalysts is another important aspect of sustainable synthesis. For example, catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact.

Scalability is another critical consideration. Reactions that work well on a laboratory scale may not be feasible for large-scale production. Therefore, there is a need to develop robust and reliable synthetic routes that can be safely and efficiently scaled up. This will require careful consideration of factors such as reaction kinetics, heat transfer, and purification methods. The development of continuous flow processes, as opposed to traditional batch processes, can offer significant advantages in terms of scalability, safety, and efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Isoquinolin-4-yl)prop-2-enoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Knoevenagel condensation, leveraging the reactivity of the α,β-unsaturated carboxylic acid moiety. Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical. For example, using polar aprotic solvents (DMF or DMSO) with mild bases like piperidine can enhance yield . Characterization via NMR (1H/13C) and HPLC ensures purity and structural confirmation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : 1H/13C NMR to confirm substituent positions and isomerism (e.g., E/Z configuration) .

- Chromatography : HPLC with UV detection (λ ~250–300 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

- X-ray Crystallography : Single-crystal analysis using SHELXL or WinGX to resolve stereochemistry and hydrogen-bonding networks .

Q. What computational tools are suitable for predicting the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) with functionals like LC-ωPBE can predict frontier molecular orbitals (HOMO/LUMO) and antioxidant potential. Software such as Gaussian or ORCA facilitates these calculations, with validation against experimental UV-Vis or cyclic voltammetry data .

Advanced Research Questions

Q. What strategies are effective for analyzing hydrogen bonding patterns and supramolecular assembly in crystals of this compound?

- Methodology :

- Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., R²₂(8) motifs) and identify synthons. Tools like Mercury (CCDC) aid in visualizing intermolecular interactions .

- SHELX Refinement : Apply SHELXL for high-resolution refinement, particularly for twinned crystals or disordered regions .

- Example: For similar α,β-unsaturated acids, π-π stacking between isoquinoline rings and O–H···N hydrogen bonds dominate packing .

Q. How can researchers resolve contradictions between computational predictions and experimental data on biological activity?

- Methodology :

- Validation Workflow :

Compare computed binding energies (e.g., docking scores with AutoDock Vina) to in vitro assays (e.g., enzyme inhibition IC₅₀).

Use molecular dynamics (MD) simulations (AMBER/GROMACS) to assess protein-ligand stability .

- Case Study: Discrepancies in antioxidant activity predictions (BDE vs. experimental radical scavenging) may arise from solvent effects or competing pathways .

Q. What are the best practices for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) in real-time .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- Cryo-EM/X-ray Crystallography : Resolve binding modes in enzyme active sites, as demonstrated for related thiazole-containing analogs .

Q. How can researchers design derivatives of this compound to enhance solubility or bioavailability?

- Methodology :

- Prodrug Strategies : Introduce ester or amide prodrug moieties at the carboxylic acid group.

- Salt Formation : Pair with counterions (e.g., sodium or lysine) to improve aqueous solubility .

- Lipinski’s Rule Analysis : Use SwissADME or ADMETLab to predict pharmacokinetic properties .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic data (e.g., disordered solvent molecules or twinning)?

- Methodology :

- Twinning Refinement : Use SHELXL’s TWIN/BASF commands to model twinned datasets .

- SQUEEZE (PLATON) : Remove electron density from disordered solvent regions .

- Example: For (E)-3-(pyridin-4-yl)acrylic acid, twinning was resolved by refining in a lower-symmetry space group .

Q. What experimental controls are critical when evaluating the compound’s biological activity to avoid false positives?

- Methodology :

- Counter-Screens : Test against unrelated enzymes/receptors to rule out nonspecific binding.

- Cytotoxicity Assays : Use MTT or resazurin assays to distinguish specific activity from cell death .

- Blind Docking : Validate computational hits with scrambled decoy libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro